molecular formula C12H19NO5 B12984262 1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid

Cat. No.: B12984262
M. Wt: 257.28 g/mol
InChI Key: JOFILDTXSGDBJY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid typically involves the reaction of 2-methyl-4-oxopiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions and can be removed under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:

The uniqueness of this compound lies in its specific structure and the stability of the Boc group, which provides selective protection and deprotection of amine groups in various synthetic applications.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-7-9(10(15)16)8(14)5-6-13(7)11(17)18-12(2,3)4/h7,9H,5-6H2,1-4H3,(H,15,16)

InChI Key

JOFILDTXSGDBJY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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